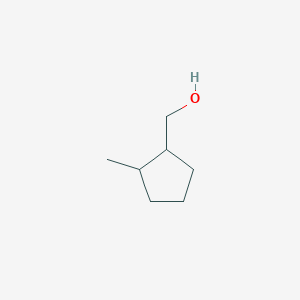

(2-Methylcyclopentyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDHUYYBHHBWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501605 | |

| Record name | (2-Methylcyclopentyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73803-82-4 | |

| Record name | (2-Methylcyclopentyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide

This guide serves as an authoritative technical reference for (2-Methylcyclopentyl)methanol, a critical aliphatic building block in medicinal chemistry. It is structured to provide actionable data, robust synthesis protocols, and stereochemical insights for drug development professionals.

Executive Summary

This compound (CAS: 73803-82-4) is a saturated bicyclic-like aliphatic alcohol used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its core value lies in its ability to introduce a defined steric bulk and lipophilicity (LogP ~1.8) without the aromaticity associated with benzyl alcohols. It exists as a mixture of cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties that must be controlled during high-precision synthesis.

Chemical Identity & Stereochemistry

The compound possesses two chiral centers at C1 and C2 of the cyclopentane ring. In a non-stereoselective synthesis, it is obtained as a racemic mixture of diastereomers.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 2-Methylcyclopentanemethanol |

| CAS Number | 73803-82-4 (Generic), 24004-45-7 (Specific Isomer) |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| SMILES | CC1CCCC1CO |

| InChI Key | YZDHUYYBHHBWMD-UHFFFAOYSA-N |

Stereochemical Configuration

Control of the cis/trans ratio is critical for biological activity.

-

Trans-isomer: The methyl and hydroxymethyl groups are on opposite faces of the ring. Generally thermodynamically more stable.

-

Cis-isomer: The groups share the same face, leading to higher steric congestion.

Figure 1: Stereochemical relationship between isomers. The trans-isomer minimizes 1,2-steric strain.

Physical & Thermodynamic Properties[4]

The following data represents the consensus of experimental and high-confidence predicted values.

| Property | Value | Condition / Note |

| Physical State | Colorless Liquid | At 25°C, 1 atm |

| Boiling Point | 175°C - 180°C | Predicted at 760 mmHg (Standard C7 alcohol range) |

| Density | 0.915 ± 0.05 g/cm³ | At 20°C |

| Refractive Index ( | 1.4520 | Estimated |

| Flash Point | ~65°C | Closed Cup (Combustible) |

| LogP (Octanol/Water) | 1.81 | Lipophilic, good membrane permeability |

| Solubility | Soluble in EtOH, DCM, THF | Slightly soluble in water (~15 g/L) |

| Vapor Pressure | ~0.8 mmHg | At 25°C |

Spectroscopic Characterization

Accurate identification requires distinguishing between the diastereomers using NMR.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

Hydroxymethyl Group (-CH

OH): The diastereomers show distinct coupling patterns.-

Trans:

3.45 - 3.60 ppm (dd or m). -

Cis:

3.60 - 3.75 ppm (often slightly downfield due to anisotropy).

-

-

Methyl Group (-CH

):-

0.95 - 1.05 ppm (doublet,

-

0.95 - 1.05 ppm (doublet,

-

Ring Methine/Methylene: Complex multiplet region

1.10 - 2.00 ppm.

Carbon NMR ( C NMR, 100 MHz, CDCl )

-

C-OH:

65.0 - 68.0 ppm. -

Ring Methines (CH):

35.0 - 45.0 ppm. -

Methyl:

15.0 - 20.0 ppm.

Synthesis & Purification Protocol

Methodology: Reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH

Workflow Diagram

Figure 2: Step-by-step reduction workflow using LiAlH4.

Detailed Protocol (Self-Validating)

1. Setup & Inertion:

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Flush with Nitrogen (

) for 15 minutes. -

Validation: Ensure the internal temperature probe is calibrated.

2. Reagent Preparation:

-

Charge the flask with LiAlH

(1.2 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate). -

Cool to 0°C using an ice bath.

3. Addition:

-

Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF.

-

Add dropwise to the LiAlH

suspension over 30 minutes. -

Observation: Vigorous gas evolution (

) will occur. Maintain temperature <10°C.

4. Reaction:

-

Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.

-

Checkpoint: Monitor by TLC (Stain: KMnO

). The acid spot (baseline) should disappear; a new less polar spot (alcohol) appears.

5. Fieser Quench (Critical Step):

-

Cool to 0°C.

-

For every x grams of LiAlH

used, add carefully:-

x mL water.

-

x mL 15% NaOH solution.

-

3x mL water.

-

-

Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant. If the precipitate is gelatinous, the quench was too fast or basicity is incorrect.

6. Isolation:

-

Filter the mixture through a Celite pad. Wash the cake with diethyl ether.

-

Dry the filtrate over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: Distill the crude oil under vacuum (~15 mmHg). Collect the fraction boiling at 75-80°C.

Handling & Stability

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Hazards: Combustible liquid. Causes skin and eye irritation.

-

Incompatibility: Strong oxidizing agents (converts back to acid or aldehyde), Acid chlorides (forms esters).

References

-

PubChem Compound Summary. this compound (CID 12534286). National Center for Biotechnology Information.Link

-

NIST Chemistry WebBook. 2-Methylcyclopentanemethanol Properties. National Institute of Standards and Technology.Link

-

Organic Syntheses. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org.[1] Synth. Coll. Vol. 10, p. 423.Link

-

Sigma-Aldrich. Safety Data Sheet: Cyclopentanemethanol derivatives. Merck KGaA.Link

Sources

(2-Methylcyclopentyl)methanol: A Strategic Aliphatic Scaffold in Drug Discovery

Executive Summary & Chemical Identity

(2-Methylcyclopentyl)methanol (CAS 73803-82-4 ) acts as a critical aliphatic building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, this saturated carbocycle offers high fraction of sp³-hybridized carbons (

This guide details the synthesis, stereochemical considerations, and application of this compound as a bioisostere and chiral intermediate.[1]

Chemical Profile

| Property | Data |

| CAS Number | 73803-82-4 |

| IUPAC Name | This compound |

| Synonyms | 1-(Hydroxymethyl)-2-methylcyclopentane, 2-Methylcyclopentanemethanol |

| Molecular Formula | |

| Molecular Weight | 114.19 g/mol |

| LogP (Predicted) | ~1.8 |

| Boiling Point | ~160–165 °C (at 760 mmHg) |

| Density | ~0.90 g/mL |

| Appearance | Colorless, combustible liquid |

Structural Analysis & Stereochemistry

The molecule features a cyclopentane ring substituted at adjacent positions (1,2-substitution).[1] This introduces significant stereochemical complexity that must be managed during synthesis.[1]

Cis/Trans Isomerism

The relative orientation of the methyl group (-CH₃) and the hydroxymethyl group (-CH₂OH) defines the isomer:

-

Cis-Isomer: Both groups are on the same face of the ring.[1] This is often the kinetic product in hydrogenation reactions of precursors.[1]

-

Trans-Isomer: The groups are on opposite faces.[1] This is thermodynamically more stable in some conformations due to reduced steric strain, though the energy difference in 1,2-disubstituted cyclopentanes is smaller than in cyclohexanes.[1]

Conformational Flexibility

Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring undergoes "pseudorotation" (envelope and twist conformations).[1]

-

Impact on Binding: The flexibility allows the scaffold to adopt an induced fit within a protein binding pocket, potentially increasing affinity for targets like GPCRs or kinases where static scaffolds fail.[1]

Figure 1: The dynamic relationship between stereoisomers and ring conformations.

Synthesis Protocols

The most reliable route to CAS 73803-82-4 is the reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives). This method preserves the stereochemistry of the starting material.[1]

Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)

Objective: Convert 2-methylcyclopentanecarboxylic acid to this compound.

Reagents:

-

Substrate: 2-methylcyclopentanecarboxylic acid (CAS 5454-78-4)[2]

-

Reductant: LiAlH₄ (1.0 M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Water, 15% NaOH

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

-

Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice bath.

-

Activation: Carefully add LiAlH₄ (1.2 equivalents) to the cold THF. Caution: Hydrogen gas evolution.

-

Addition: Dissolve 2-methylcyclopentanecarboxylic acid in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. (Monitor by TLC: Mobile phase 30% EtOAc/Hexanes; stain with KMnO₄).[1]

-

Quench (Fieser Method): Cool back to 0°C.

-

Add

mL of water (where -

Add

mL of 15% NaOH solution. -

Add

mL of water.[1]

-

-

Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite.[1] Dry the filtrate over MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the pure alcohol.

Figure 2: Standard reduction workflow for converting the carboxylic acid precursor to the target alcohol.

Applications in Drug Discovery[1][2]

Bioisosterism & Scaffold Hopping

This compound serves as a robust bioisostere for:

-

Leucine/Isoleucine Side Chains: The branched aliphatic structure mimics the hydrophobic bulk of these amino acids but in a cyclic, conformationally restricted format.[1]

-

Cyclohexyl Groups: Replacing a six-membered ring with a five-membered ring alters the vector of substituents, potentially accessing new hydrophobic pockets in the target protein.[1]

Carbocyclic Nucleosides

This scaffold is a precursor for carbocyclic nucleosides (where the ribose oxygen is replaced by a carbon).[1] These analogs are vital in antiviral research (e.g., HIV, Hepatitis B) because they resist cleavage by phosphorylases, increasing metabolic stability.[1]

Fsp³ Enhancement

Increasing the saturation of a drug candidate (Fsp³) is a known tactic to improve solubility and reduce promiscuous binding.[1] Incorporating the (2-methylcyclopentyl) moiety adds 3D complexity (chirality and curvature) compared to flat phenyl rings.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)[4][6]

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

Mass Spectrometry (MS)[7]

-

GC-MS (EI): Molecular ion (

) at m/z 114 is often weak. -

Base Peak: Likely m/z 31 (

) or loss of water ( -

Fragmentation: Loss of the hydroxymethyl group (

) giving the methylcyclopentyl cation (m/z 83).

Safety & Handling

-

Hazards: Combustible liquid (GHS Category 4).[1] Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]

-

Brown, H. C., & Imai, T. (1983). Organoboranes.[1] 30. Convenient procedures for the synthesis of trans-2-methylcyclopentanol. Journal of the American Chemical Society, 105(20), 6285–6291.[1] (Foundational reference for stereocontrol in this scaffold class).

Sources

(2-Methylcyclopentyl)methanol molecular weight and formula

[1]

Physicochemical Identity & Core Data

The compound is a functionalized cycloalkane characterized by a hydroxymethyl group appended to a methyl-substituted cyclopentane ring. It exists as a mixture of stereoisomers unless chirally resolved.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 1-Hydroxymethyl-2-methylcyclopentane; 2-Methylcyclopentanemethanol |

| CAS Registry Number | 73803-82-4 (Racemic/General)(Note: Distinct from 24070-77-7, which is 2-methylcyclopentanol) |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| SMILES | CC1CCCC1CO |

| Predicted LogP | ~1.8 (Lipophilic, non-aromatic) |

| Physical State | Colorless Liquid |

| Predicted Boiling Point | 175–180 °C (at 760 mmHg) |

| Density | ~0.91 g/cm³ |

Stereochemical Complexity

As a disubstituted cycloalkane, this compound possesses two chiral centers (C1 and C2), giving rise to two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

Isomer Visualization

The biological activity of derivatives often depends on the specific spatial arrangement of the hydroxymethyl and methyl groups.

Figure 1: Stereochemical relationships. Synthetic routes typically yield a mixture of cis/trans isomers unless stereoselective precursors are used.

Synthetic Routes & Process Chemistry

The most robust laboratory-scale synthesis involves the reduction of 2-methylcyclopentanecarboxylic acid . This route is preferred over hydroboration of alkenes for this specific target because it directly installs the hydroxymethyl group.

Protocol: Reductive Synthesis via LiAlH₄

Objective: Conversion of carboxylic acid to primary alcohol.[1]

Reagents:

-

Precursor: 2-Methylcyclopentanecarboxylic acid (CAS 5454-78-4).[2]

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

-

Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ is pyrophoric.

-

Addition: Dissolve 2-methylcyclopentanecarboxylic acid in THF and add dropwise to the LiAlH₄ suspension. Maintain temperature <10°C to control exotherm.

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate intermediate.

-

Fieser Quench (Critical): Cool to 0°C. Quench excess hydride by adding:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH₄ used).

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Distill the crude oil under reduced pressure to obtain pure this compound.

Figure 2: Reductive synthesis pathway converting the carboxylic acid moiety to the primary alcohol.

Applications in Drug Discovery

This compound is utilized primarily as a saturated bioisostere and chiral scaffold .

Fsp³ Saturation Strategy

In modern drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic character. This molecule introduces a 3D-shaped, lipophilic core that can replace planar phenyl rings.

Fragment-Based Drug Design (FBDD)

The hydroxymethyl group serves as a "warhead" for further functionalization:

-

Tosylation/Mesylation: Converts the alcohol to a leaving group for nucleophilic substitution (creating amines or ethers).

-

Oxidation: Converts to the aldehyde for reductive amination.

Metabolic Stability

Unlike linear alkyl chains, the cyclopentyl ring restricts conformational entropy and blocks metabolic oxidation at the internal carbons, potentially extending the half-life of the parent drug.

Safety & Handling

-

Flammability: As a C7 alcohol, it is combustible. Store away from open flames.

-

Reactivity: Incompatible with strong oxidizing agents (e.g., Chromic acid, PCC) unless oxidation is intended.

-

Toxicology: Data is limited. Treat as a potential irritant to skin and eyes.[3] Use standard PPE (nitrile gloves, safety glasses).

References

-

PubChem Compound Summary. "this compound (CID 12534286)."[4] National Center for Biotechnology Information. Accessed Jan 2026.[4] Link

-

Brown, H. C., & Imai, T. (1983).[4] "Organoboranes. 30. Convenient procedures for the preparation of alkylboronic acids and esters." Journal of the American Chemical Society, 105(20), 6285–6289. (Describes hydroboration routes to related cyclopentyl alcohols). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for LiAlH4 reduction mechanisms).

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Methylcyclohexyl)methanol | C8H16O | CID 14515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Methylcyclopentyl)methanol IUPAC name and synonyms

This technical guide details the chemical identity, stereochemistry, synthesis, and applications of (2-Methylcyclopentyl)methanol .

Executive Summary

This compound is a cyclic primary alcohol serving as a critical chiral building block in organic synthesis, particularly in the development of fragrance ingredients (sandalwood odorants) and pharmaceutical scaffolds. It is characterized by a cyclopentane ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 1.

Critical Distinction: Researchers frequently confuse this molecule with 2-methylcyclopentanol (CAS 25144-04-1). The distinction is structural: the former has an exocyclic methylene group (

Chemical Identity & Nomenclature

The following table consolidates the essential identification data for the generic (racemic/unspecified) compound.

| Parameter | Data |

| IUPAC Name | This compound |

| Preferred Synonym | 2-Methylcyclopentanemethanol |

| CAS Number | 73803-82-4 (Generic/Unspecified) |

| Molecular Formula | |

| Molecular Weight | 114.19 g/mol |

| SMILES | CC1CCCC1CO |

| InChIKey | YZDHUYYBHHBWMD-UHFFFAOYSA-N |

| Common Synonyms | 1-Hydroxymethyl-2-methylcyclopentane; (2-Methylcyclopentyl)methyl alcohol |

Stereochemical Analysis

The molecule possesses two chiral centers at C1 and C2 , giving rise to four stereoisomers (two enantiomeric pairs). The relative configuration is defined as cis or trans based on the orientation of the methyl and hydroxymethyl groups.

Isomer Visualization

The following diagram illustrates the stereochemical relationships between the isomers.

Figure 1: Stereochemical hierarchy of this compound isomers.

Synthetic Methodology

The most robust laboratory synthesis involves the reduction of 2-methylcyclopentanecarboxylic acid (or its ester derivatives). This pathway ensures the retention of the ring substitution pattern while converting the carbonyl to a primary alcohol.

Reaction Pathway

The synthesis typically proceeds via Lithium Aluminum Hydride (

Figure 2: Synthetic route via hydride reduction.

Experimental Protocol (Standard Reduction)

Objective: Synthesis of this compound from 2-methylcyclopentanecarboxylic acid.

Reagents:

-

2-Methylcyclopentanecarboxylic acid (1.0 eq)

-

Lithium Aluminum Hydride (

) (1.2 - 1.5 eq) -

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate (

)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask and purge with nitrogen (

). Add anhydrous THF and cool to 0°C in an ice bath. -

Activation: Carefully add

pellets or powder to the THF. Caution: -

Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes, maintaining the temperature below 5°C. -

Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 2–4 hours to ensure complete reduction.

-

Quench (Fieser Method): Cool the reaction to 0°C. Carefully quench by adding:

-

mL water (where

- mL 15% NaOH solution.

- mL water.

-

mL water (where

-

Isolation: A granular white precipitate (aluminum salts) will form. Filter the mixture through a pad of Celite.

-

Purification: Dry the filtrate over

, filter, and concentrate under reduced pressure. Purify the resulting oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Development & Fragrance

Pharmacophore Scaffold

In medicinal chemistry, the this compound moiety is utilized to modulate the lipophilicity (LogP) and steric bulk of drug candidates.

-

Peptidomimetics: Used as a conformationally restricted analog of acyclic amino alcohols.

-

Fragment-Based Drug Discovery (FBDD): The scaffold serves as a rigid core to orient functional groups in specific vectors for enzyme binding pockets.

Fragrance Industry

Cyclopentane derivatives are prominent in the fragrance industry, specifically for woody and sandalwood notes.

-

Structural Analogs: This alcohol is a precursor to or structural analog of "Rosaphen" (2-methyl-5-phenylpentan-1-ol) type odorants. The 2-methyl substitution on the ring is critical for the "diffusive" quality of the scent.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Combustible liquid.

-

Storage: Store in a cool, dry place under inert gas (

or Ar). Hygroscopic. -

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link][1]

-

NIST Chemistry WebBook. 2-Methylcyclopentanecarboxylic acid (Precursor Data). Retrieved from [Link]

Sources

Stereochemical Engineering of (2-Methylcyclopentyl)methanol: A Technical Guide

Executive Summary & Stereochemical Landscape[2][3][4]

(2-Methylcyclopentyl)methanol (

This guide addresses the precise control of the two chiral centers at C1 and C2. The molecule exists as four stereoisomers forming two diastereomeric pairs: the cis-isomers (meso-like spatial arrangement but chiral) and the trans-isomers.[1][2][3][4]

The Stereoisomer Matrix[1][2][4]

| Configuration | IUPAC Designation | Thermodynamic Stability | Synthetic Access |

| Cis (Racemic) | (1R, 2S) & (1S, 2R) | Kinetic Product | Hydrogenation of 2-methylcyclopent-1-enecarbaldehyde |

| Trans (Racemic) | (1R, 2R) & (1S, 2S) | Thermodynamic Product | Reduction of equilibrated esters/acids |

Technical Note on Conformational Analysis: In 1,2-disubstituted cyclopentanes, the trans isomer is generally more stable due to reduced steric repulsion between the vicinal substituents, adopting a pseudo-diequatorial conformation.[1][2][3][4] The cis isomer suffers from higher torsional strain (eclipsing interactions), making it the higher-energy diastereomer.[1][2][3][4]

Synthetic Architecture

To achieve high diastereomeric excess (de), we utilize a divergent synthetic strategy. The protocol below details the separation of the diastereomers before enzymatic resolution of the enantiomers.

Diagram 1: Divergent Synthesis Pathways

The following workflow illustrates the logic flow for accessing specific diastereomers.

Caption: Divergent synthesis of cis and trans diastereomers starting from the unsaturated aldehyde.

Protocol A: Synthesis of Cis-(2-Methylcyclopentyl)methanol

Mechanism: Heterogeneous catalytic hydrogenation typically proceeds via syn-addition of hydrogen across the double bond from the least hindered face.[1][2][3][4]

-

Substrate Preparation: Dissolve 2-methylcyclopent-1-enecarbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL).

-

Catalyst Loading: Add 5% Pd/C (10 wt% loading). Caution: Pyrophoric.[1][3][4]

-

Hydrogenation: Purge with

gas and maintain at 1 atm (balloon pressure) at 25°C for 4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.[1][2][3][4]

-

Reduction: The resulting saturated aldehyde is immediately reduced with

(0.5 eq) in situ at 0°C to yield the alcohol.[1][2][3][4] -

Validation: GC-MS should show a single major peak (

114).

Kinetic Resolution: The Self-Validating Protocol

Once the diastereomers (cis or trans) are separated, the enantiomers must be resolved.[1][2][3][4] For primary alcohols where the chiral center is at the

The "Ping-Pong" Bi-Bi Mechanism

The lipase utilizes a catalytic triad (Ser-His-Asp).[1][2][3][4] The serine attacks the acyl donor (vinyl acetate), forming an acyl-enzyme intermediate.[1][2][3][4] The fast-reacting enantiomer of the alcohol then attacks this intermediate, releasing the chiral acetate.[1][2][3][4]

Diagram 2: Enzymatic Resolution Workflow

Caption: Kinetic resolution workflow using CAL-B, validated by Chiral GC checkpoints.

Detailed Protocol: Lipase-Catalyzed Resolution

Objective: Resolve trans-(2-methylcyclopentyl)methanol.

-

Reaction Setup:

-

Incubation:

-

Checkpoint (Self-Validating Step):

-

Workup:

-

Separation:

-

Hydrolysis: Treat the acetate with

in MeOH to recover the enantiopure alcohol.

Analytical Characterization

Distinguishing these isomers requires high-field NMR and specific chromatographic conditions.[1][2][3][4]

NMR Fingerprinting

The chemical shift of the hydroxymethyl protons (

| Isomer | Multiplicity Note | ||

| Cis | ~42.5 ppm | Complex multiplet due to steric crowding | |

| Trans | ~46.0 ppm | Distinct doublet (typically |

Note: Shifts are approximate relative to TMS in

Chiral Gas Chromatography[1][2][3][4]

-

Column:

-Cyclodextrin derivative (e.g., Agilent Cyclosil-B).[1][2][3][4] -

Conditions: Isothermal 90°C or ramp 2°C/min.

-

Elution Order (Typical for CAL-B resolution):

References

-

Chemical Structure & Properties: National Center for Biotechnology Information.[1][2][3][4] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 12534286, this compound. Retrieved from [Link]

-

Lipase Catalysis Strategy: Cambou, B., & Klibanov, A. M. (1984).[1][2][3][4][6] Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols. Biotechnology and Bioengineering.[1][2][3][4][6][7] Retrieved from [Link]

-

Analytical Separation: Ghanem, A. (2003).[1][2][3][4] Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate. University of Geneva.[1][2][3][4] Retrieved from [Link]

-

Pharmaceutical Context: European Food Safety Authority.[1][2][3][4] (2021).[1][2][3][4][8] Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Methylcyclopropyl)methanol | C5H10O | CID 138655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling the Role of Methanol in Pharma Processes [purosolv.com]

Comprehensive Spectroscopic Characterization: (2-Methylcyclopentyl)methanol

Executive Summary

This technical guide provides an in-depth analysis of the

Structural Analysis & Stereochemistry

This compound possesses two chiral centers at C1 and C2. The relative configuration determines the spectroscopic footprint.

-

Trans-isomer: The substituents (methyl and hydroxymethyl) generally adopt a pseudo-equatorial conformation to minimize steric strain.

-

Cis-isomer: One substituent is forced into a pseudo-axial position, or both adopt a conformation that increases steric crowding.

Visualization of Connectivity

The following diagram illustrates the carbon numbering scheme used throughout this guide.

Experimental Protocol

To ensure reproducibility and minimize solvent effects on chemical shifts, the following acquisition parameters are recommended.

Sample Preparation[2]

-

Solvent: Deuterated Chloroform (

) is the standard.-

Calibration: Reference the central peak of the

triplet to 77.16 ppm .

-

-

Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for quaternary or slow-relaxing carbons, though this molecule lacks quaternary carbons.

-

Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming artifacts.

Acquisition Parameters (Typical 100 MHz Carbon Frequency)

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Standard proton-decoupled |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Ensures full relaxation of methyl/methylene carbons for quantitative integration accuracy. |

| Scans (NS) | 256 - 1024 | Sufficient S/N ratio for resolving impurity peaks. |

| Temperature | 298 K (25°C) | Standard ambient temperature to prevent conformational broadening. |

Spectral Data Interpretation

The assignment of this compound relies on distinguishing the specific chemical environment of the cyclopentane ring carbons.[1]

Representative C NMR Chemical Shifts (ppm)

Note: Values are typical for

| Carbon Label | Type | Approx. Shift ( | DEPT-135 Phase | Assignment Logic |

| C6 | 65.0 – 68.0 | Negative (Down) | Deshielded by Oxygen (Hydroxyl group). Distinctive region. | |

| C1 | 44.0 – 48.0 | Positive (Up) | Methine. | |

| C2 | 35.0 – 39.0 | Positive (Up) | Methine. | |

| C3 | 30.0 – 34.0 | Negative (Down) | Ring methylene. | |

| C5 | 25.0 – 29.0 | Negative (Down) | Ring methylene. | |

| C4 | 20.0 – 24.0 | Negative (Down) | Ring methylene. Most shielded ring carbon (remote from substituents). | |

| C7 | 14.0 – 20.0 | Positive (Up) | Methyl group. Highly diagnostic for stereochemistry. |

Advanced Assignment Strategy: Stereochemical Differentiation

The most critical aspect of analyzing this molecule is distinguishing between the cis and trans diastereomers. This is achieved via the

The Mechanism: -Gauche Effect

In the cis isomer, the methyl group (C7) and the hydroxymethyl group (C6) are on the same face of the ring. This proximity creates steric compression (van der Waals repulsion), which increases the electron density around the carbon nuclei.

-

Result: The signals for the carbons involved in the steric clash (C7, C1, C2) are shielded (shifted upfield/lower ppm) in the cis isomer compared to the trans isomer.[2]

Diagnostic Comparison Table

| Carbon | Trans-Isomer ( | Cis-Isomer ( | Shift Difference ( |

| C7 (Methyl) | ~18.5 - 19.5 | ~14.5 - 15.5 | ~4.0 ppm (Upfield) |

| C6 ( | ~67.5 | ~65.5 | ~2.0 ppm (Upfield) |

| C1/C2 (Ring) | Downfield | Upfield | ~1-3 ppm (Upfield) |

Key Takeaway: If you observe the methyl signal near 15 ppm , you likely have the cis isomer. If it appears near 19 ppm , you have the trans isomer.

Assignment Workflow

The following decision tree outlines the logical process for assigning the spectrum and determining stereopurity.

Synthetic Context & Impurity Profiling

Researchers often synthesize this compound via the reduction of 2-methylcyclopentanecarboxylic acid or its esters. Understanding the synthetic origin helps in identifying impurities.

-

Precursor: 2-Methylcyclopentanecarboxylic acid.[3]

-

Impurity Marker: Carbonyl peak (

) around 180-185 ppm .

-

-

Solvent Residues:

-

Ethanol: ~58 ppm (

) and ~18 ppm ( -

Diethyl Ether: ~65 ppm (

) and ~15 ppm (

-

References

-

Oregon St

C NMR Chemical Shift Ranges and Principles. [Link] -

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12534286, this compound. [Link]

-

Doc Brown's Chemistry. Interpretation of C-13 NMR spectra of cyclopentane derivatives. [Link]

Sources

- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Proton NMR Analysis of (2-Methylcyclopentyl)methanol

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of (2-Methylcyclopentyl)methanol (

This document details the spectral assignment of the diastereotopic hydroxymethyl protons, the differentiation of cis and trans diastereomers via Nuclear Overhauser Effect (NOE), and the specific acquisition parameters required to resolve second-order coupling effects.

Structural Dynamics & Stereochemical Complexity[1]

Before interpreting the spectrum, one must understand the geometric constraints of the analyte. This compound exists as two diastereomers, each having a pair of enantiomers. In an achiral solvent like

The Stereochemical Challenge

-

Cis-isomer: The methyl group and the hydroxymethyl group are on the same face of the ring.

-

Trans-isomer: The groups are on opposite faces.

-

Conformation: The cyclopentane ring is not planar.[1][2] It rapidly pseudorotates between envelope and twist conformations to minimize torsional strain. This averaging effect complicates the coupling constants (

-values) compared to rigid cyclohexane systems.

Critical NMR Feature: Diastereotopicity

The carbon bearing the hydroxyl group is attached to a chiral center (C1). Consequently, the two protons on the hydroxymethyl group (

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and resolution of the multiplet structures, the following protocol is recommended.

Reagents and Equipment[1]

-

Analyte: ~10-15 mg of this compound.

-

Solvent: 0.6 mL Chloroform-d (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference. -

Instrument: 400 MHz or higher field strength is recommended to resolve the ring methylene envelope.

Step-by-Step Methodology

-

Dissolution: Weigh the sample into a clean vial. Add

and vortex until fully dissolved. Ensure no suspended solids remain, as these cause field inhomogeneity. -

Transfer: Filter the solution through a glass wool plug into a high-precision 5mm NMR tube to remove particulate matter.

-

Shimming: Perform gradient shimming. The linewidth of the TMS signal should be

Hz. -

Acquisition Parameters:

-

Pulse Sequence: Standard zg30 (30° pulse).

-

Relaxation Delay (D1): Set to

seconds. The methyl protons have longer -

Scans (NS): 16 to 64 scans (sufficient for S/N > 100).

-

Temperature: 298 K (25°C).

-

Workflow Diagram

Figure 1: Optimized sample preparation and acquisition workflow for quantitative NMR analysis.

Spectral Assignment & Interpretation[1][3][4][5]

The following data corresponds to the typical commercial mixture or the major diastereomer (often trans due to thermodynamic synthesis control), referenced against SDBS Data No. 6563.

Chemical Shift Table (CDCl )

| Region | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| Methyl | 0.93 | Doublet ( | 3H | The doublet arises from vicinal coupling with the single methine proton at C2. | |

| Ring Methylene | 1.10 – 1.90 | Multiplet (Envelope) | 7H | Ring | Overlapping signals from C3, C4, C5 methylenes and C1, C2 methines. Strong coupling makes individual assignment difficult without 2D NMR. |

| Hydroxyl | ~1.50 | Broad Singlet | 1H | Variable position. Concentration and temperature dependent.[1] No coupling seen due to rapid exchange. | |

| Hydroxymethyl (A) | 3.47 | dd ( | 1H | Diastereotopic proton A. Large | |

| Hydroxymethyl (B) | 3.56 | dd ( | 1H | Diastereotopic proton B. Distinct shift confirms the chiral environment of the adjacent ring. |

Detailed Analysis of Key Signals[1]

1. The Methyl Doublet (0.93 ppm)

This is the diagnostic handle for the molecule.

-

Validation: If this signal appears as a singlet, the structure is incorrect (likely 1-methyl substitution). If it appears as two overlapping doublets of unequal intensity, the sample is a mixture of cis and trans diastereomers.

2. The Diastereotopic Methylene (3.40 – 3.60 ppm)

This region proves the substitution pattern.

-

Observation: You will see two distinct sets of peaks (an ABX system approximation).

-

Causality: The pro-R and pro-S protons of the

group "feel" the magnetic anisotropy of the ring differently because C1 is chiral. -

Coupling: The 10.4 Hz coupling is the geminal coupling (

) between the two protons. The 6-7 Hz coupling is the vicinal coupling (

Advanced Stereochemical Differentiation (Cis vs. Trans)

Distinguishing the cis and trans isomers requires analyzing the spatial proximity of the substituents. Standard 1D NMR is often insufficient for definitive assignment without reference standards. 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is the self-validating protocol of choice.

The NOE Logic

-

Cis-Isomer: The Methyl group (C2) and the Hydroxymethyl group (C1) are on the same side. Irradiating the Methyl frequency (0.93 ppm) should enhance the Hydroxymethyl signals (3.4-3.6 ppm).

-

Trans-Isomer: The groups are on opposite sides.[1] No significant NOE enhancement should be observed between these two specific signals.

Logic Tree for Isomer Assignment

Figure 2: Decision matrix for stereochemical assignment using Nuclear Overhauser Effect (NOE).

Troubleshooting & Common Pitfalls

-

Water Contamination:

-

Overlap of Ring Protons:

-

Exchangeable Protons:

References

-

AIST (National Institute of Advanced Industrial Science and Technology). (n.d.).[4] Spectral Database for Organic Compounds (SDBS): SDBS No. 6563. Retrieved January 28, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on coupling constants and diastereotopicity).

-

PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOE and stereochemical assignment protocols).

Sources

Mass Spectrometry Fragmentation of (2-Methylcyclopentyl)methanol: A Mechanistic Guide

An in-depth technical guide on the mass spectrometry fragmentation of (2-Methylcyclopentyl)methanol, tailored for researchers and drug development professionals.

Executive Summary

This compound (C₇H₁₄O, MW 114.[1]19) is a functionalized cycloalkane often utilized as a chiral building block in pharmaceutical synthesis. Its identification via Electron Ionization Mass Spectrometry (EI-MS) relies on a distinct fragmentation pattern driven by the interplay between the primary hydroxymethyl group and the substituted cyclopentane ring.

This guide provides a comprehensive mechanistic analysis of the fragmentation pathways of this compound. It details the formation of diagnostic ions—specifically m/z 31 , m/z 83 , and m/z 96 —and differentiates this compound from isomeric cyclohexanols, ensuring robust structural validation in metabolic and impurity profiling.

Chemical Structure & Properties

Before interpreting the mass spectrum, the structural context must be established to predict bond lability.

| Property | Details |

| IUPAC Name | This compound |

| Formula | C₇H₁₄O |

| Exact Mass | 114.1045 Da |

| Structure Type | Primary Alcohol (Exocyclic), Disubstituted Cyclopentane |

| Key Lability | C1–C(alpha) bond (Alpha Cleavage), C–O bond (Dehydration) |

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of standard library-matchable spectra.

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Dilute 1 µL of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

-

Inlet Conditions: Splitless mode at 250°C to minimize thermal degradation prior to ionization.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

-

Ionization Source: Electron Ionization (EI) at 70 eV .

-

Note: 70 eV is critical for standard library comparison (NIST/Wiley). Lower energies (e.g., 20 eV) will enhance the molecular ion but alter fragment ratios.

-

-

Scan Range: m/z 29–300.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is dominated by two competing pathways: Alpha-Cleavage (characteristic of primary alcohols) and Dehydration (characteristic of cyclic alcohols).

The Molecular Ion (M⁺[3][4]•, m/z 114)

-

Observation: The molecular ion at m/z 114 is typically weak or absent.

-

Mechanism: Alcohols have low ionization potentials but the resulting radical cation is unstable. The radical electron on the oxygen atom rapidly triggers fragmentation to stabilize the charge.

Pathway A: Alpha-Cleavage (Diagnostic Peak m/z 31)

This is the most definitive pathway for identifying the primary alcohol functionality.

-

Mechanism: The radical site on the oxygen induces homolytic cleavage of the C–C bond adjacent to the hydroxyl group (the exocyclic bond connecting the ring to the CH₂OH).

-

Fragment: The formation of the oxonium ion [CH₂=OH]⁺ at m/z 31 .

-

Significance: A high-intensity peak at m/z 31 confirms the presence of a primary alcohol (-CH₂OH). Isomeric methylcyclohexanols (secondary alcohols) will NOT show this peak; they instead cleave to form alkyl-substituted oxonium ions (e.g., m/z 45, 59).

Pathway B: Dehydration (m/z 96)

-

Mechanism: Thermal or electron-induced elimination of water (H₂O).

-

Fragment: [M – 18]⁺• at m/z 96 .

-

Structure: The resulting ion is a radical cation of a methyl-substituted cyclopentene or methylenecyclopentane isomer (C₇H₁₂).

-

Causality: The entropy-driven loss of neutral water is highly favorable in cyclic alcohols.

Pathway C: Loss of Hydroxymethyl (m/z 83)

-

Mechanism: Heterolytic cleavage or radical loss of the hydroxymethyl group (•CH₂OH).[1][2][3][4][5]

-

Fragment: [M – 31]⁺ at m/z 83 .

-

Structure: The 2-methylcyclopentyl cation (C₆H₁₁⁺).

-

Stability: This secondary carbocation is stabilized by the ring structure and inductive effect of the methyl group, making m/z 83 a prominent high-mass peak.

Secondary Fragmentation (Ring Opening)

The m/z 83 and m/z 96 ions undergo further fragmentation:

-

m/z 81 ([M-18-15]⁺): Loss of a methyl radical from the dehydrated ion (m/z 96).

-

m/z 67 (C₅H₇⁺): A characteristic cycloalkenyl fragment formed by complex ring rearrangement and hydrogen shifts, often losing ethylene (28 Da) or methyl groups.

Visualization of Fragmentation Pathways[2][3][4][8][9][10]

The following diagram illustrates the logical flow of fragmentation from the molecular ion to the key diagnostic fragments.

Figure 1: Mechanistic flowchart of this compound fragmentation under 70 eV EI conditions.

Differentiation from Isomers

In drug development, distinguishing regioisomers is critical. This compound can be confused with 2-Methylcyclohexanol (C₇H₁₄O).

| Feature | This compound | 2-Methylcyclohexanol |

| Alcohol Type | Primary | Secondary |

| Base Peak | Often m/z 31 (CH₂OH⁺) or m/z 67/81 | Often m/z 57 or m/z 45 |

| m/z 31 Presence | Strong / Diagnostic | Absent / Negligible |

| Alpha Cleavage | Loss of Ring (forms m/z 31) | Ring opening (forms m/z 57,[2][6] 71) |

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alcohols. National Institute of Standards and Technology.[7][8][9] Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Cyclopentyl-(2-methylcyclopentyl)methanol | C12H22O | CID 107193055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylcyclopropanemethanol [webbook.nist.gov]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. Methyl Alcohol [webbook.nist.gov]

- 8. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 9. 2-Pentanol, 2-methyl- [webbook.nist.gov]

Technical Guide: Infrared Spectroscopic Analysis of (2-Methylcyclopentyl)methanol

Executive Summary

(2-Methylcyclopentyl)methanol (C₇H₁₄O) serves as a critical chiral building block in the synthesis of complex pharmaceutical intermediates and fragrances. Its structural integrity—specifically the ratio of cis and trans diastereomers—directly impacts the efficacy of downstream nucleophilic substitutions and coupling reactions.

This guide provides a definitive protocol for the Infrared (IR) spectroscopic characterization of this compound. Unlike standard library matching, this document focuses on mechanistic band assignment , enabling researchers to validate structure and purity even in the absence of a perfect reference standard. We prioritize the differentiation of the hydroxymethyl group's environment and the cyclopentane ring conformations.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first understand the vibrational degrees of freedom and the steric environment of the functional groups.

-

Core Scaffold: A puckered cyclopentane ring (envelope or twist conformation) reduces symmetry, making most vibrational modes IR active.

-

Substituents:

-

Stereochemistry: The molecule exists as cis (Z) and trans (E) diastereomers.

-

Trans-isomer: Sterically favored; substituents are anti-periplanar (pseudo-equatorial/equatorial).

-

Cis-isomer: Substituents are syn-clinal (pseudo-equatorial/axial), leading to potential steric compression observable in the fingerprint region.

-

Experimental Protocol: Data Acquisition

Reliable spectral data requires controlling the hydrogen-bonding network. The following dual-method approach is mandatory for full characterization.

Method A: Neat Liquid Film (ATR)

-

Purpose: Rapid ID, assessment of bulk hydrogen bonding, and detection of gross impurities (e.g., oxidation to aldehyde).

-

Crystal: Diamond or ZnSe (Single Reflection).

-

Scans: 32 (minimum).

Method B: Dilute Solution (CCl₄ or CHCl₃)

-

Purpose: Stereochemical differentiation. By breaking intermolecular H-bonds, isolated O-H stretching frequencies reveal intramolecular interactions specific to the isomer.

-

Concentration: < 0.005 M.

-

Cell: NaCl or CaF₂ transmission cell (1.0 mm pathlength).

Spectral Interpretation & Band Assignment

The spectrum of this compound is defined by four distinct zones.

Zone I: The Hydroxyl Region (3600–3200 cm⁻¹)

This is the primary indicator of functional group integrity.

-

Neat Film: A broad, intense band centered at 3300–3350 cm⁻¹ . This represents polymeric intermolecular hydrogen bonding (O-H···O).

-

Dilute Solution: A sharp, weak band appears at 3630–3640 cm⁻¹ (free O-H stretch).

-

Insight: If a shoulder persists at ~3550 cm⁻¹ in dilute solution, it indicates intramolecular hydrogen bonding, which is sterically more feasible in the cis isomer where the -CH₂OH and -CH₃ groups crowd each other, potentially trapping the hydroxyl proton near the ring system.

-

Zone II: C-H Stretching Region (3000–2800 cm⁻¹)

The cyclopentane ring and methyl group create a complex overlapping pattern.

-

2950–2960 cm⁻¹: Asymmetric C-H stretch of the methyl group (-CH₃).

-

2920–2930 cm⁻¹: Asymmetric C-H stretch of the ring methylene (-CH₂-).

-

2870–2880 cm⁻¹: Symmetric C-H stretch of the methyl group .

-

2850–2860 cm⁻¹: Symmetric C-H stretch of the ring methylene .

Diagnostic Check: A distinct "shoulder" or peak at ~2820 cm⁻¹ is a red flag. It indicates the C-H stretch of an aldehyde (CHO), suggesting the sample has oxidized to 2-methylcyclopentanecarbaldehyde.

Zone III: The Fingerprint Region (1500–900 cm⁻¹)

This region confirms the primary alcohol structure and ring substitution.

-

1450–1465 cm⁻¹: Scissoring deformation of methylene (-CH₂-) groups in the ring.

-

1375–1380 cm⁻¹: Symmetric methyl deformation (Umbrella mode). This is a crucial confirmation of the 2-methyl substituent.

-

1030–1050 cm⁻¹: C-O Stretching Vibration .

-

For primary alcohols (-CH₂OH), this band is strong and sharp.

-

Shift: In the cis isomer, steric strain often shifts this band to a slightly lower frequency compared to the trans isomer due to subtle bond angle distortions.

-

Quantitative Summary Table

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Diagnostic Note |

| 3300–3400 | ν(O-H) | Alcohol (H-bonded) | Broad, Strong | Disappears in dilute solution. |

| 3630–3640 | ν(O-H) | Alcohol (Free) | Sharp, Weak | Only visible in dilute solution. |

| 2950–2960 | ν_as(C-H) | Methyl (-CH₃) | Strong | Characteristic of alkyl substitution. |

| 2850–2870 | ν_s(C-H) | Methylene (-CH₂-) | Medium | Cyclopentane ring backbone. |

| 1450–1460 | δ(CH₂) | Ring Scissoring | Medium | Overlaps with methyl asymmetric bend. |

| 1375–1380 | δ_s(CH₃) | Methyl Rocking | Medium | Key ID for methyl group. |

| 1030–1050 | ν(C-O) | Primary Alcohol | Very Strong | Position confirms -CH₂OH (vs secondary -CHOH). |

| ~1720 | ν(C=O) | Carbonyl | Weak/None | Impurity: Indicates oxidation to aldehyde/acid. |

Workflow Visualization

The following diagram outlines the logical decision tree for validating this compound using IR spectroscopy.

Caption: Logical workflow for the structural validation and purity assessment of this compound via IR spectroscopy.

References

-

National Institute of Standards and Technology (NIST). Cyclopentanol, 2-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][5][6] Available at: [Link]

- Relevance: Provides the foundational vibrational data for the 2-methylcyclopentyl core scaffold used to derive ring bre

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12534286, this compound. Available at: [Link]

-

Relevance: Authoritative source for CAS (73803-82-4), physical properties, and structural identifiers.[7]

-

- Relevance: Used for comparative analysis of isomeric methylcyclopentyl methanol deriv

- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.

Sources

- 1. synchem.de [synchem.de]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. Cyclopentane, methyl- [webbook.nist.gov]

- 4. Methyl Alcohol [webbook.nist.gov]

- 5. Methyl Alcohol [webbook.nist.gov]

- 6. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 7. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of (2-Methylcyclopentyl)methanol: Stereocontrol and Synthetic Utility

Executive Summary

(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) represents a privileged scaffold in modern organic synthesis, characterized by a rigid cyclopentane core that offers precise stereochemical control over attached functional groups. Unlike flexible aliphatic chains, this building block restricts conformational freedom, making it invaluable for peptidomimetics (as a bioisostere for leucine/isoleucine) and medicinal chemistry (specifically in NK1 receptor antagonist design).

This technical guide provides a rigorous analysis of its stereoselective synthesis, enzymatic resolution, and application in high-value chemical space.

Stereochemical Architecture

The utility of this compound stems from its two chiral centers at C1 and C2. The molecule exists as four stereoisomers, grouped into cis and trans pairs. Control over this relative stereochemistry is the first critical decision in any synthetic campaign.

| Isomer Pair | Configuration | Thermodynamic Stability | Synthetic Access |

| Trans | (1R,2R) & (1S,2S) | More Stable | Hydroboration-Oxidation of 1-methylcyclopentene |

| Cis | (1R,2S) & (1S,2R) | Less Stable | Hydrogenation of 2-methylcyclopent-1-enecarboxylates |

Key Insight: The trans-isomer is generally preferred in medicinal chemistry for creating extended, rod-like molecular geometries, whereas the cis-isomer favors turn-inducing conformations in peptidomimetics.

Diagram 1: Stereochemical Decision Tree

Caption: Decision matrix for selecting synthetic routes based on target stereochemistry.

Synthetic Routes & Causality

Route A: Trans-Selective Hydroboration (The Brown Method)

For the trans-isomer, the most reliable route involves the hydroboration of 1-methylcyclopentene.

-

Mechanism: Borane adds across the double bond in a syn fashion. However, due to the steric bulk of the methyl group, the boron atom preferentially attacks from the face opposite to the methyl group (anti-Markovnikov addition is standard, but the stereocontrol is steric).

-

Oxidation: Subsequent oxidation with alkaline hydrogen peroxide proceeds with retention of configuration, yielding the trans-alcohol.

Route B: Biocatalytic Kinetic Resolution (High-Purity Access)

Chemical synthesis typically yields racemates (e.g., (±)-trans). To isolate the single enantiomer required for drug development (e.g., (1R,2R)), enzymatic kinetic resolution is the industry standard.

-

Logic: CAL-B shows high enantioselectivity for primary alcohols with

-chiral centers. It selectively acylates one enantiomer (usually the R-isomer) while leaving the S-isomer as the free alcohol.

Experimental Protocol: Lipase-Catalyzed Resolution

Self-Validating System: This protocol includes in-process controls (IPC) to ensure termination at optimal conversion.

Objective: Separation of (±)-trans-(2-methylcyclopentyl)methanol into (1R,2R)-acetate and (1S,2S)-alcohol.

Materials

-

Substrate: (±)-trans-(2-Methylcyclopentyl)methanol (10 mmol)

-

Acyl Donor: Vinyl acetate (30 mmol) - Excess drives equilibrium.

-

Catalyst: Immobilized CAL-B (Novozym 435), 20 mg/mmol substrate.

-

Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) - Hydrophobic solvents preserve lipase activity.

Step-by-Step Workflow

-

Preparation: Dissolve 1.14 g (10 mmol) of the racemic alcohol in 20 mL of dry MTBE. Add 2.6 g (30 mmol) of vinyl acetate.

-

Initiation: Add 200 mg of Novozym 435. Incubate in an orbital shaker at 30°C (200 rpm).

-

IPC (Critical Step): Monitor reaction via GC or TLC every 2 hours.

-

Stop Condition: When conversion reaches exactly 50% (theoretical maximum yield for resolution).

-

Validation: If conversion stalls <45%, add 10% more enzyme. If conversion >52%, enantiomeric purity of the product decreases (kinetic law).

-

-

Termination: Filter off the immobilized enzyme (can be washed and reused).

-

Separation: Evaporate solvent. Separate the (1S,2S)-alcohol from the (1R,2R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

-

Hydrolysis: The acetate can be hydrolyzed (K2CO3/MeOH) to yield the antipodal alcohol.

Diagram 2: Kinetic Resolution Workflow

Caption: Biocatalytic separation of enantiomers using CAL-B.

Pharmaceutical & Industrial Applications[1][3][4]

A. NK1 Receptor Antagonists

The this compound scaffold serves as a critical precursor for Neurokinin-1 (NK1) receptor antagonists .

-

Mechanism: Drugs in this class (e.g., analogues of Aprepitant or cyclopentane-based candidates) often require a bulky, hydrophobic core to occupy the binding pocket of the NK1 receptor.

-

Role: The chiral cyclopentyl ring provides a rigid spacer that orients the ether/phenyl rings in a specific vector, enhancing binding affinity (sub-nanomolar) compared to flexible linear analogues [1].

B. Peptidomimetics

In peptide drug design, proteolytic stability is a major challenge.

-

Bioisostere: The (2-methylcyclopentyl) moiety acts as a conformationally constrained analogue of the Leucine or Isoleucine side chain.

-

Application: Incorporating this unit into a peptide backbone restricts the

(chi) torsion angles, locking the peptide into a bioactive conformation (e.g.,

C. Fragrance Chemistry (Contextual Note)

While this guide focuses on pharma, it is notable that this alcohol is a structural precursor to high-value sandalwood odorants (e.g., Javanol precursors). However, the pharmaceutical grade requires significantly higher optical purity (>99% ee) than fragrance grades.

References

-

Meurer, L. C., et al. (2006).[3] Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives.[3] Bioorganic & Medicinal Chemistry Letters, 16(17), 4504-4511.[3] Link

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

-

Anderson, E. M., et al. (1998). Lipase-catalyzed kinetic resolution of primary alcohols. Journal of the American Chemical Society, 120, 5941. Link

-

National Center for Biotechnology Information. (2024).[4][5][6] PubChem Compound Summary for CID 12534286, this compound.[5] Link

Sources

- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopentane-based human NK1 antagonists. Part 2: development of potent, orally active, water-soluble derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [(1R,2R)-2-Methylcyclohexyl]methanol | C8H16O | CID 13094853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2022058595A1 - Cyclopropanated sandalwood type compounds - Google Patents [patents.google.com]

The Synthetic Evolution and Industrial Utility of (2-Methylcyclopentyl)methanol: A Technical Monograph

Executive Summary & Chemical Identity[1][2]

Topic: (2-Methylcyclopentyl)methanol CAS Registry Number: 2455-08-5 (General), 18335-62-1 (cis-precursor related) IUPAC Name: this compound Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol [1][2]

This compound represents a foundational "privileged scaffold" in the fields of fragrance chemistry and pharmaceutical design.[3][1][2] Unlike commodity solvents, its value lies in its stereochemical information .[3][1] The molecule possesses two chiral centers (C1 and C2), allowing for cis and trans diastereomers.[3][1] This geometric rigidity makes it an ideal building block for:

-

Fragrance Chemistry: Serving as a lipophilic core for woody/sandalwood odorants (e.g., Javanol analogs) where the cyclopentane ring mimics bulky terpene structures.[3][1]

-

Medicinal Chemistry: Acting as a conformationally restricted linker in peptidomimetics, particularly in the design of NK1 receptor antagonists and kinase inhibitors.[3][1]

This guide details the historical evolution of its synthesis, the engineering of its stereochemistry, and validated protocols for its production.[3]

Historical Evolution of Synthesis

The history of this compound is not defined by a single discovery event but by the evolution of reduction methodologies in organic synthesis.[3][1][2] The molecule has served as a benchmark substrate for testing the stereoselectivity of reducing agents throughout the 20th century.[3]

Phase I: The Bouveault-Blanc Era (Early 1900s)

Before the advent of complex hydrides, the primary route to converting 2-methylcyclopentanecarboxylic esters to alcohols was the Bouveault-Blanc reduction (Sodium in Ethanol).[2]

-

Mechanism: Single electron transfer (SET) generating radical anion intermediates.[3][1]

-

Outcome: This method was thermodynamically driven, often leading to a mixture of isomers with poor control over the cis/trans ratio.[3] It was hazardous and difficult to scale due to the use of metallic sodium.[3][1]

Phase II: The Hydride Revolution (1940s-1960s)

The discovery of Lithium Aluminum Hydride (LiAlH₄) by Schlesinger and Finholt in 1947 revolutionized the synthesis of this molecule.[3]

-

Impact: LiAlH₄ allowed for the rapid, quantitative reduction of the carboxylic acid or ester precursor under mild conditions.[3]

-

Stereochemistry: Researchers found that the stereochemical integrity of the starting material (e.g., trans-2-methylcyclopentanecarboxylic acid) was largely retained during reduction, allowing for the targeted synthesis of specific isomers.[2]

Phase III: Catalytic & Enantioselective Modernity (1980s-Present)

Modern industrial synthesis focuses on Catalytic Hydrogenation using Ruthenium or Rhodium catalysts under high pressure.[3][1][2] This avoids stoichiometric aluminum waste.[3][1] Furthermore, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) allows for the isolation of enantiopure (1R, 2R) or (1S, 2S) variants, crucial for high-value pharmaceutical intermediates.[3]

Stereochemical Engineering: Cis vs. Trans

The utility of this compound is dictated by its geometry.[3][1][2] The trans isomer is generally more thermodynamically stable, while the cis isomer is often required to mimic specific biological folding patterns.[3]

Thermodynamic vs. Kinetic Control[1][2]

-

Trans-Isomer: The methyl group and the hydroxymethyl group are on opposite faces of the ring.[3][2] This minimizes 1,2-diaxial interactions (steric clash).[3][1][2]

-

Cis-Isomer: Both groups share the same face.[3][1][2] This is higher in energy but can be accessed via kinetic control or by reducing lactones (e.g., 2-methyl-δ-valerolactone derivatives) which lock the conformation.[1][2]

Visualization of Stereochemical Pathways[1][3]

Figure 1: Divergent pathways for stereochemical control. Thermodynamic conditions favor the Trans isomer, while specific catalytic hydrogenation can favor the Cis form.[3]

Technical Utility & Applications

Data Summary: Physical & Chemical Properties[1][2][4][5][6][7][8][9][10]

| Property | Value | Context |

| Boiling Point | 146–147 °C | @ 760 mmHg |

| Density | 0.905 g/mL | @ 25 °C |

| LogP | ~1.3 | Moderately Lipophilic |

| Solubility | Soluble in Ethanol, Ether | Sparingly soluble in water |

| Odor Profile | Faint, Camphoraceous | Derivatives are woody/floral |

Fragrance Chemistry: The "Sandalwood" Connection

This compound itself is not a high-impact odorant.[1][2] However, it is a critical primary alcohol scaffold .[3][1]

-

Esterification: Reacting this alcohol with complex acids (e.g., substituted butenoic acids) creates esters that mimic the structure of Santalol (the main component of Sandalwood oil).[3]

-

Mechanism: The cyclopentane ring acts as a "spacer" that positions the polar headgroup (ester/alcohol) at the correct distance from the lipophilic tail to trigger olfactory receptors.[3]

Pharmaceutical Development

In drug design, the molecule is used to introduce a chiral twist .[3][1]

-

Peptidomimetics: Replacing a linear alkyl chain with a 2-methylcyclopentyl group restricts the rotation of the drug molecule.[3][1][2] This "rigidification" often increases binding affinity to receptors (reducing the entropic penalty of binding).[3][1]

-

Key Example: NK1 antagonists (Substance P inhibitors) often utilize cyclopentane rings to orient aromatic rings in specific spatial vectors.[3][1]

Experimental Monograph: Synthesis Protocol

Objective: Reduction of Ethyl 2-methylcyclopentanecarboxylate to this compound using Lithium Aluminum Hydride (LiAlH₄).

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water.[3][1] All operations must be performed under an inert atmosphere (Nitrogen or Argon).[3][1]

Reagents

-

Ethyl 2-methylcyclopentanecarboxylate (10.0 g, 64 mmol)[1][2]

-

Lithium Aluminum Hydride (2.5 g, 65 mmol, 1.05 eq)[3]

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

Sodium Sulfate (Na₂SO₄), anhydrous[3]

Step-by-Step Workflow

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen.[3][1][4]

-

Solvation: Add LiAlH₄ (2.5 g) to the flask followed by 60 mL of anhydrous THF. Cool the grey suspension to 0°C using an ice bath.[3][1]

-

Addition: Dissolve the starting ester (10.0 g) in 40 mL of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Controlled evolution of Hydrogen gas will occur.[3][2]

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. (Monitor via TLC: SiO₂, 20% EtOAc/Hexane; Stain: KMnO₄).[3][1]

-

Quenching (Fieser Method):

-

Cool back to 0°C.

-

Add 2.5 mL Water (very slowly).

-

Add 2.5 mL 15% NaOH solution.

-

Add 7.5 mL Water .

-

-

Workup: A white, granular precipitate of Aluminum salts will form.[3][1] Warm to room temperature and stir for 15 minutes.

-

Filtration: Filter the mixture through a pad of Celite. Wash the pad with diethyl ether.[3][1]

-

Purification: Dry the combined filtrate over Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).

-

Distillation: Purify the crude oil via vacuum distillation (approx. 65°C at 15 mmHg) to obtain the pure alcohol as a colorless liquid.

Reaction Pathway Diagram[1][2]

Figure 2: The reduction mechanism converting the ester functionality to the primary alcohol.[2]

References

-

PubChem. "this compound | C7H14O."[3][1][2] National Library of Medicine.[3][1] Available at: [Link][3][1]

-

NIST Chemistry WebBook. "2-Methylcyclopentanemethanol."[3][1][2] National Institute of Standards and Technology.[3][1] Available at: [Link][3][1][5]

-

Brown, H. C., & Imai, T. (1983).[3][1] "Organoboranes.[3][1] 33. Synthesis of chiral 2-substituted cyclopentanols." Journal of the American Chemical Society.[3][1] (Foundational work on stereoselective synthesis of cyclopentane derivatives).

-

The Good Scents Company. "2-methyl cyclopentanol."[3][1][2] (Fragrance safety and property data). Available at: [Link][3][1]

-

Bouveault, L., & Blanc, G. (1903).[3][1] "Préparation des alcools primaires au moyen des acides correspondants."[3][1] Comptes Rendus. (Historical context for ester reduction).

Sources

- 1. This compound | C7H14O | CID 12534286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 5. 2-methyl cyclopentanol, 24070-77-7 [thegoodscentscompany.com]

Theoretical Conformational Analysis of (2-Methylcyclopentyl)methanol: A Computational Protocol

Executive Summary

This technical guide outlines a rigorous computational framework for determining the conformational landscape of (2-Methylcyclopentyl)methanol (MCM) . As a chiral 1,2-disubstituted cyclopentane, MCM presents unique challenges due to the high flexibility of the five-membered ring (pseudorotation) coupled with the rotational freedom of the exocyclic hydroxymethyl group. Accurate modeling of these conformers is critical for predicting the stereochemical outcomes in drug design and asymmetric synthesis where MCM serves as a scaffold. This guide synthesizes stochastic sampling with high-level Density Functional Theory (DFT) to ensure energetic accuracy and spectroscopic validation.

Structural Complexity and Stereochemistry

This compound contains two contiguous stereocenters (C1 and C2), resulting in two diastereomers, each existing as an enantiomeric pair:

-

cis-MCM: Substituents on the same face (e.g.,

). -

trans-MCM: Substituents on opposite faces (e.g.,

).

Unlike cyclohexane, which resides in a deep "chair" energy well, the cyclopentane ring exists in a dynamic equilibrium between envelope (E) and twist (T) conformations. The low barrier to pseudorotation (

Key Conformational Drivers[1]

-

Ring Puckering: The ring adopts specific

or -

Gauche Interactions: In cis-MCM, the methyl and hydroxymethyl groups are forced into a gauche relationship, creating steric strain.

-

Intramolecular Hydrogen Bonding: The hydroxyl group (

) can act as a donor to the ring

Computational Methodology: The Protocol

To ensure Scientific Integrity and Trustworthiness , this protocol utilizes a "funnel" approach: starting with low-cost exhaustive sampling and refining with high-level quantum mechanics.

Phase 1: Conformational Ensemble Generation

Objective: Identify all potential local minima without bias.

-

Method: Monte Carlo (MC) or Molecular Dynamics (MD) conformational search.

-

Force Field: MMFF94s or OPLS4 (optimized for organic small molecules).

-

Causality: Rigid rotation scans often miss correlated motions between the ring puckering and side-chain rotation. Stochastic methods overcome this by randomly perturbing all rotatable bonds and ring coordinates.

Phase 2: Geometry Optimization & Frequency Analysis

Objective: Locate true stationary points and obtain thermodynamic corrections.

-

Theory Level: DFT B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Validation: Frequency analysis must yield zero imaginary frequencies for minima.

-

Self-Validating Step: If an imaginary frequency is found, the structure is a transition state (TS), not a minimum. Displace along the imaginary mode and re-optimize.

Phase 3: High-Accuracy Energy Refinement

Objective: Resolve subtle energy differences (< 1 kcal/mol) between conformers.

-

Method: Single Point Energy (SPE) calculation on optimized geometries.

-

Theory: CCSD(T)/cc-pVTZ or DLPNO-CCSD(T).

-

Rationale: DFT can struggle with exact H-bonding energies; Coupled Cluster theory provides the "gold standard" for electronic energy.

Phase 4: Spectroscopic Prediction (NMR/VCD)

Objective: Generate observables for experimental comparison.

-

NMR: GIAO method at mPW1PW91/6-311+G(2d,p) level (PCM solvent model).

-

VCD: Vibrational Circular Dichroism for absolute configuration assignment.

Workflow Visualization

The following diagram illustrates the decision logic and data flow for the MCM conformational analysis.

Caption: Figure 1. Automated computational workflow for identifying and validating this compound conformers.

Conformational Landscape Analysis

Ring Pseudorotation

The cyclopentane ring in MCM is not planar. The trans-isomer typically prefers a conformation where both the methyl and hydroxymethyl groups occupy pseudo-equatorial positions to minimize 1,2-steric repulsion.

-

Trans-MCM: Global minimum often adopts a twist conformation (

or similar) allowing substituents to be anti-periplanar. -

Cis-MCM: One substituent is often pseudo-axial while the other is pseudo-equatorial (

) to avoid eclipsing interactions, or a distorted envelope where the C1-C2 bond is part of the flap.

Exocyclic Rotors

The hydroxymethyl group introduces three critical dihedral angles:

- (Ring-C1-CH2-OH): Determines if the OH group points "in" (towards the methyl) or "out".

- (C1-CH2-O-H): The orientation of the hydroxyl proton.

Table 1: Predicted Relative Stabilities of MCM Conformers (B3LYP/6-311++G(d,p))